2-Cyano-N-(2,4-dichlorophenyl)-3-hydroxybut-2-enamide
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Overview
Description
2-Cyano-N-(2,4-dichlorophenyl)-3-hydroxybut-2-enamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse reactivity due to the presence of both cyano and carbonyl functional groups. This particular compound has garnered interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,4-dichlorophenyl)-3-hydroxybut-2-enamide typically involves the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with suitable reagents under controlled conditions. One common method involves the use of phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2,4-dichlorophenyl)-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacetamides.
Scientific Research Applications
2-Cyano-N-(2,4-dichlorophenyl)-3-hydroxybut-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2,4-dichlorophenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit proteases, which are enzymes involved in the breakdown of proteins . This inhibition can disrupt various biological pathways, leading to its antibacterial or antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2,4-dichlorophenyl)acetamide
- 2-Cyano-N-(2,4-dichlorophenyl)acrylamide
- 3,5-Dicarbonitrile-1-(2,4-dichlorophenyl)pyridine-2-one
Uniqueness
2-Cyano-N-(2,4-dichlorophenyl)-3-hydroxybut-2-enamide is unique due to the presence of both cyano and hydroxybutenamide functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
Properties
CAS No. |
62004-09-5 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
2-cyano-N-(2,4-dichlorophenyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6(16)8(5-14)11(17)15-10-3-2-7(12)4-9(10)13/h2-4,16H,1H3,(H,15,17) |
InChI Key |
BNQQLISYYAOFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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